molecular formula C10H7ClFNO B8792385 1-Chloro-7-fluoro-4-methoxyisoquinoline CAS No. 630423-46-0

1-Chloro-7-fluoro-4-methoxyisoquinoline

Cat. No. B8792385
M. Wt: 211.62 g/mol
InChI Key: PIVZQDMZLIQYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-fluoro-4-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-7-fluoro-4-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-7-fluoro-4-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

630423-46-0

Product Name

1-Chloro-7-fluoro-4-methoxyisoquinoline

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

1-chloro-7-fluoro-4-methoxyisoquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-13-10(11)8-4-6(12)2-3-7(8)9/h2-5H,1H3

InChI Key

PIVZQDMZLIQYPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C2=C1C=CC(=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-fluoro-4-methoxyisoquinolin-1(2H)-one (11 g, 56.9 mmol) in POCl3 (100 ml) was refluxed for 18 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to get desired compound (2.9 g, 24%) as off-white solid. 1H NMR (400 MHz, CDCl3): δ ppm 8.36-8.32 (m, 1H), 7.93-7.90 (m, 1H), 7.88 (s, 1H), 7.70-7.65 (m, 1H), 4.11 (s, 3H); MS: MS m/z 212.1 (M++1).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
24%

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